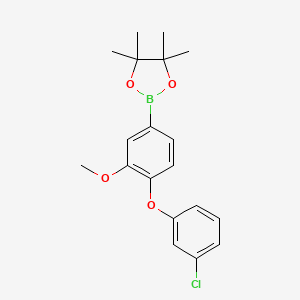![molecular formula C12H12O2 B13997622 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one CAS No. 61078-47-5](/img/structure/B13997622.png)
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a 4-hydroxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one typically involves the aldol condensation reaction. This reaction is carried out between cyclopentanone and 4-hydroxybenzaldehyde under basic conditions. The reaction proceeds as follows:
Reactants: Cyclopentanone and 4-hydroxybenzaldehyde.
Catalyst: A base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is heated under reflux for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of solid-base catalysts, such as potassium fluoride impregnated on alumina, has been shown to enhance the efficiency of the aldol condensation reaction .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 2-[(4-hydroxyphenyl)methyl]cyclopentanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Industry: Used in the production of biofuels and other renewable energy sources.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one involves its interaction with various molecular targets and pathways. For example, in neurological disorders, it has been shown to bind to nicotinic acetylcholine receptors, modulating their activity and providing neuroprotective effects . Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation.
Comparison with Similar Compounds
2-[(4-Hydroxyphenyl)methylidene]cyclopentan-1-one can be compared with other similar compounds such as:
2,5-bis[(4-hydroxyphenyl)methylidene]cyclopentan-1-one: This compound has two 4-hydroxyphenylmethylidene groups, making it more complex and potentially more active in certain applications.
2,5-bis(2-furylmethylidene)cyclopentan-1-one: This compound is used as a biofuel precursor and has different functional groups that provide unique properties.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
61078-47-5 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H12O2/c13-11-6-4-9(5-7-11)8-10-2-1-3-12(10)14/h4-8,13H,1-3H2 |
InChI Key |
SBHXDCZQSURIGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole](/img/structure/B13997542.png)
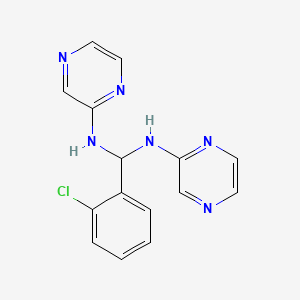

![4-[2-Ethyl-1-(4-hydroxyphenyl)butyl]phenol](/img/structure/B13997556.png)

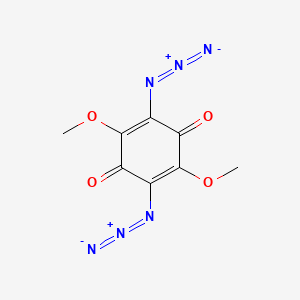
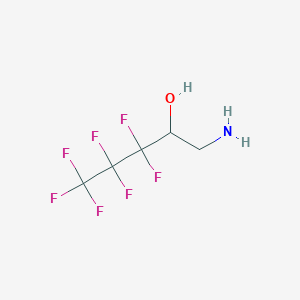
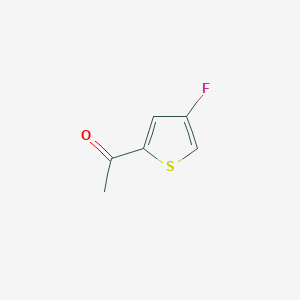
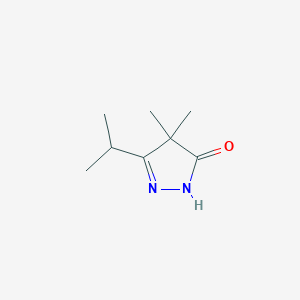
![2-Amino-7-propyl-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13997600.png)
![4-{[(4-Methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B13997601.png)
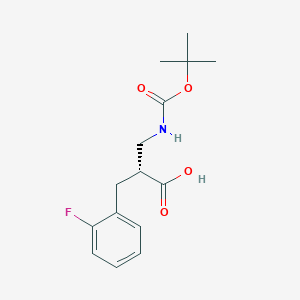
![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)
